2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
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Overview
Description
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: is a chemical compound that features a triazole ring substituted with a trimethylsilylethoxymethyl group and an aldehyde functional group
Mechanism of Action
Target of Action
The primary target of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is the hydroxyl groups present in various organic compounds . The compound acts as a protecting agent for these hydroxyl groups during chemical reactions .
Mode of Action
The compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer prevents the hydroxyl groups from participating in unwanted side reactions, thereby increasing the efficiency of the desired chemical reactions .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of RNA . It is used as a 2’-hydroxyl protecting group during the synthesis of RNA and related derivatives . The compound helps in suppressing side reactions and improving the coupling efficiency during RNA synthesis cycles .
Pharmacokinetics
It is known that the compound can becleaved with fluoride in organic solvents selectively under mild conditions . This suggests that the compound’s bioavailability could be influenced by the presence of fluoride ions and the pH of the environment.
Result of Action
The action of this compound results in the successful synthesis of RNA and related derivatives with minimal side reactions . This is crucial for various applications, including the development of therapeutic oligonucleotides .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the compound is known to react slowly with moisture/water . Therefore, it should be stored in a well-ventilated place and kept cool . Moreover, the compound’s ability to protect hydroxyl groups and its subsequent cleavage with fluoride suggest that both the presence of water and the pH of the environment can significantly impact its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a triazole derivative under specific conditions to introduce the trimethylsilylethoxymethyl group . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, caesium fluoride.
Major Products:
Oxidation: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carboxylic acid.
Reduction: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-methanol.
Substitution: 2-(2-Hydroxyethyl)-1,2,4-triazole-3-carbaldehyde.
Scientific Research Applications
Chemistry: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of other triazole derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it valuable for the development of new materials with specific properties .
Comparison with Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl ether: Another protecting group for hydroxyl functionalities.
Uniqueness: Its ability to undergo various chemical transformations and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKYMZMWCNCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-11-7 |
Source
|
Record name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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